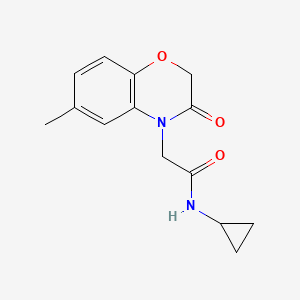
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in the 1970s and has since been widely studied for its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has also been shown to modulate the activity of ion channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to inflammatory stimuli. It has also been shown to reduce the activity of ion channels and transporters, such as the CFTR and TRP channels, which are involved in various physiological processes such as ion transport and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid in lab experiments is its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive compared to other NSAIDs. However, one of the limitations of using N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid is its potential for off-target effects due to its broad range of biological activities. In addition, its solubility in aqueous solutions can be limited, which can affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid. One area of interest is its potential use in treating various diseases such as cancer, cardiovascular disease, and neurological disorders. Another area of interest is its role in modulating the activity of ion channels and transporters in various cell types. Further studies are also needed to better understand its mechanism of action and potential off-target effects. Finally, the development of more efficient and effective synthesis methods for N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid could facilitate its use in various scientific research applications.
Métodos De Síntesis
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid can be synthesized through a multistep process involving the reaction of 3-chlorobenzoic acid with 4-nitrobenzene in the presence of thionyl chloride to form 3-chloro-4-nitrobenzoic acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been studied for its potential use in treating various diseases such as cancer, cardiovascular disease, and neurological disorders. In addition, N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been used as a tool for studying the function of ion channels and transporters in various cell types.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-2-1-3-12(9-11)16-14(18)8-10-4-6-13(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNLWSAICMMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)


![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)


![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
hydrazone](/img/structure/B5766115.png)